molecular formula C17H16Cl2N2O3S B10900198 methyl 2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

methyl 2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

Cat. No.: B10900198
M. Wt: 399.3 g/mol
InChI Key: CTJSHNDZOQABEZ-IFRROFPPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

METHYL 2-{[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a thienopyridine core, a dichlorohydroxyphenyl group, and a methyl ester functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common route starts with the preparation of the thienopyridine core, followed by the introduction of the dichlorohydroxyphenyl group through a condensation reaction. The final step involves esterification to introduce the methyl ester group. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors or continuous flow systems to optimize efficiency and scalability. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen atoms in the dichlorohydroxyphenyl group can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

METHYL 2-{[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of METHYL 2-{[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and exerting its effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism.

Comparison with Similar Compounds

Similar Compounds

  • **METHYL 2-{[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE
  • 2-{[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}benzamide

Uniqueness

Compared to similar compounds, METHYL 2-{[(E)-1-(3,5-DICHLORO-2-HYDROXYPHENYL)METHYLIDENE]AMINO}-6-METHYL-4,5,6,7-TETRAHYDROTHIENO[2,3-C]PYRIDINE-3-CARBOXYLATE stands out due to its unique thienopyridine core and the presence of both dichlorohydroxyphenyl and methyl ester groups

Properties

Molecular Formula

C17H16Cl2N2O3S

Molecular Weight

399.3 g/mol

IUPAC Name

methyl 2-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylideneamino]-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate

InChI

InChI=1S/C17H16Cl2N2O3S/c1-21-4-3-11-13(8-21)25-16(14(11)17(23)24-2)20-7-9-5-10(18)6-12(19)15(9)22/h5-7,22H,3-4,8H2,1-2H3/b20-7+

InChI Key

CTJSHNDZOQABEZ-IFRROFPPSA-N

Isomeric SMILES

CN1CCC2=C(C1)SC(=C2C(=O)OC)/N=C/C3=C(C(=CC(=C3)Cl)Cl)O

Canonical SMILES

CN1CCC2=C(C1)SC(=C2C(=O)OC)N=CC3=C(C(=CC(=C3)Cl)Cl)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.